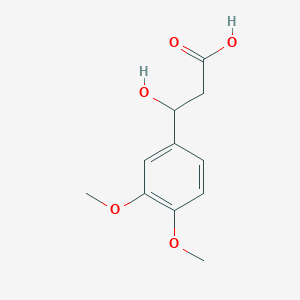

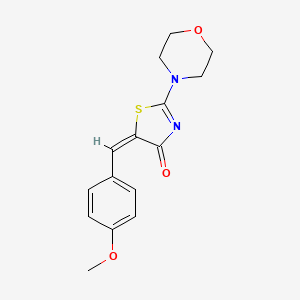

3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid

Vue d'ensemble

Description

3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid is a useful research compound. Its molecular formula is C11H14O5 and its molecular weight is 226.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 226.08412354 g/mol and the complexity rating of the compound is 230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Eco-Sustainable Processes

3-Hydroxypropanoic acid (3-HP), which is structurally related to 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid, has potential as a building block in organic synthesis and high-performance polymers. Recent advances have focused on eco-sustainable processes leading to 3-HP, particularly through catalytic chemical methods (Pina, Falletta, & Rossi, 2011).

Bio-Production from Renewable Resources

3-HP, a valuable platform chemical, can be derived from renewable resources. It serves as a precursor in the industrial production of chemicals such as acrylic acid and its derivatives. In its polymerized form, 3-HP is used in bioplastic production. Microbes naturally possessing biosynthetic pathways for 3-HP production have been genetically engineered for this purpose, though the processes have not yet achieved industrial exploitation levels (Jers, Kalantari, Garg, & Mijakovic, 2019).

Oxidation of Biomass-Derived Levulinic Acid

3-Hydroxypropanoic acid (HPA), a precursor to acrylic acid, can be efficiently produced by oxidizing biomass-derived levulinic acid with hydrogen peroxide. This method offers a green approach to HPA production, which is pivotal in various industrial applications (Wu, Dutta, & Mascal, 2015).

Synthesis of Danshensu Derivatives

Danshensu derivatives, with potential applications in cardiovascular drug development, have been synthesized from compounds structurally similar to this compound. These derivatives, synthesized through function-oriented synthesis, provide new entities for drug development (Qin, 2015).

Cosmetic Applications

Phenylpropanoid compounds, similar in structure to this compound, have been glycosidated to form compounds with potential as whitening agents in cosmetics. These compounds exhibit tyrosinase-inhibiting activity, which is crucial for their effectiveness as skin-lightening agents (Tanimoto, Tominaga, Okada, & Nomura, 2006).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It should be handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Mécanisme D'action

Target of Action

The primary target of 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological processes.

Mode of Action

It is known to interact with its target enzyme, potentially altering its function . The changes resulting from this interaction could influence various biochemical processes, leading to the compound’s observed effects.

Biochemical Pathways

Given its target, it is likely to impact the metabolism of aromatic amino acids . These pathways have downstream effects on protein synthesis and other cellular functions.

Result of Action

Given its target, it is likely to influence the metabolism of aromatic amino acids, potentially affecting protein synthesis and other cellular functions .

Analyse Biochimique

Biochemical Properties

It is known to be an orally active short-chain fatty acid (SCFA) that stimulates γ globin gene expression and erythropoiesis in vivo . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes.

Cellular Effects

Given its role in stimulating γ globin gene expression and erythropoiesis, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-15-9-4-3-7(5-10(9)16-2)8(12)6-11(13)14/h3-5,8,12H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTJRHOBUSFVCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101256544 | |

| Record name | β-Hydroxy-3,4-dimethoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59893-88-8 | |

| Record name | β-Hydroxy-3,4-dimethoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59893-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Hydroxy-3,4-dimethoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-naphthalen-2-yloxy-N-[(E)-quinolin-8-ylmethylideneamino]acetamide](/img/structure/B5573373.png)

![1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5573374.png)

![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5573380.png)

![4,6-dimethyl-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B5573393.png)

![1-cyclopentyl-4-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5573399.png)

![5-chloro-N-[4-(cyanomethyl)phenyl]-2-methoxybenzamide](/img/structure/B5573421.png)

![N-[4-(cyanomethyl)phenyl]-2-methoxyacetamide](/img/structure/B5573435.png)

![(3E)-5-(4-CHLOROPHENYL)-3-[(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE](/img/structure/B5573461.png)

![N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5573469.png)

![2-[(1-benzofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B5573480.png)